N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE is a synthetic organic compound that features a benzodioxin moiety and an acetamidobenzamide group.
Preparation Methods
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE typically involves the following steps :
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 4-acetamidobenzene-1-sulfonyl chloride.
Reaction Conditions: The initial reaction is carried out in the presence of 10% aqueous sodium carbonate (Na2CO3) solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide.
Further Reactions: This intermediate is then reacted with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a base to produce the final compound.
Chemical Reactions Analysis
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE undergoes several types of chemical reactions :
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The benzodioxin moiety can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions: Typical reagents include alkyl or aralkyl halides, DMF, and LiH. Reaction conditions often involve polar aprotic solvents and controlled pH environments.
Major Products: The primary products of these reactions are various N-substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecules with potential biological activity.
Biology: The compound has been studied for its antibacterial properties, showing effectiveness against various Gram-positive and Gram-negative bacterial strains.
Medicine: It has potential as an enzyme inhibitor, particularly against lipoxygenase and cholinesterase, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific enzymes and molecular targets :
Enzyme Inhibition: The compound inhibits enzymes such as lipoxygenase and cholinesterase by binding to their active sites, thereby preventing their normal function.
Molecular Targets: It targets enzymes involved in inflammatory pathways and neurotransmission, which can lead to therapeutic effects in conditions like inflammation and neurodegenerative diseases.
Comparison with Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZAMIDE can be compared with other similar compounds :
Similar Compounds: Compounds such as N-substituted benzenesulfonamides and other benzodioxin derivatives share structural similarities.
Uniqueness: The presence of both the benzodioxin and acetamidobenzamide moieties in a single molecule provides unique electronic and steric properties, enhancing its biological activity and specificity.
List of Similar Compounds: Examples include N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-bromobenzenesulfonamide and other N-substituted benzenesulfonamides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-4-2-12(3-5-13)17(21)19-14-6-7-15-16(10-14)23-9-8-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDYKZGZQSTMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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